Methyl 1,3-dimethylindole-4-carboxylate
Description
Methyl 1,3-dimethylindole-4-carboxylate is a substituted indole derivative characterized by a carboxylate ester group at position 4 and methyl substituents at positions 1 and 3 of the indole ring. Indole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization and biological activity.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 1,3-dimethylindole-4-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-8-7-13(2)10-6-4-5-9(11(8)10)12(14)15-3/h4-7H,1-3H3 |
InChI Key |
YBDBRFLLMBPRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC(=C12)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 1,3-dimethylindole-4-carboxylate typically involves the reaction of indole derivatives with methylating agents. One common method is the methylation of 1-hydroxyindole-3-carboxylate using methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) solvent . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 1,3-dimethylindole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methyl 1,3-dimethylindole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,3-dimethylindole-4-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit pro-survival pathways, induce apoptosis, and regulate key microRNAs (miRNAs) involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) from Austrocedrus chilensis resin . While these compounds share the methyl ester functional group with Methyl 1,3-dimethylindole-4-carboxylate, their core structures and applications differ significantly. Below is a comparative analysis based on structural and functional features:
Table 1: Key Structural and Functional Comparisons
Key Differences:
Structural Backbone: this compound is an aromatic heterocycle, enabling π-π interactions and electrophilic substitution reactions. Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are aliphatic, with rigid bicyclic or tricyclic frameworks that dictate their biological roles in plant resins .
Functionalization Potential: The indole derivative’s positions (C1, C3, C4) allow for regioselective modifications, whereas diterpenoid esters are typically functionalized at carboxyl termini or hydroxyl groups.
Biological Applications: Diterpenoid esters in the evidence exhibit ecological roles (e.g., antimicrobial defense in resins) , while indole derivatives are more commonly associated with synthetic pharmaceuticals (e.g., kinase inhibitors, anti-inflammatory agents).
Limitations of the Provided Evidence
This restricts direct comparisons of physicochemical properties (e.g., logP, solubility) or spectroscopic data (e.g., NMR, MS). Further research would require consulting indole-specific literature to address:
- Synthetic pathways : Friedel-Crafts acylations or Pd-catalyzed couplings for indole derivatization.
- Bioactivity : Anticancer or antimicrobial screening of substituted indole esters.
- Stability : Effects of methyl/ester substituents on hydrolytic or oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
